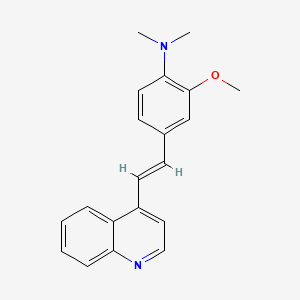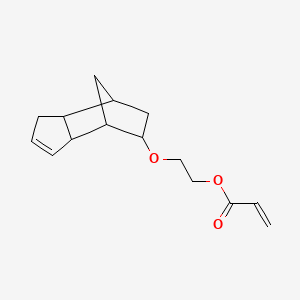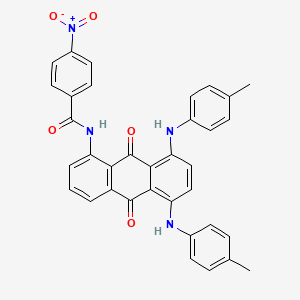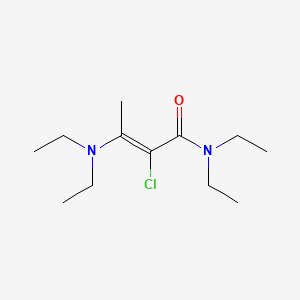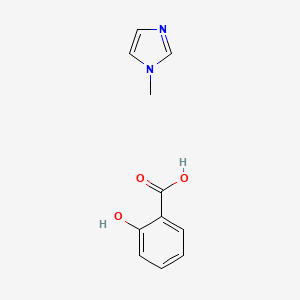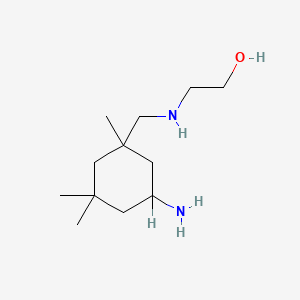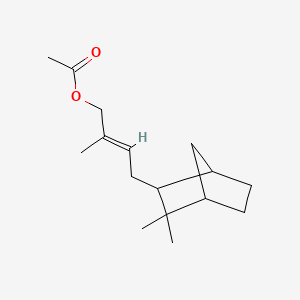
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate is a chemical compound known for its unique structure and properties. It is an ester derivative that finds applications in various fields, including perfumery, flavoring, and potentially in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate typically involves the esterification of (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a base or acid, the ester bond can be cleaved to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol.
Aplicaciones Científicas De Investigación
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol, which can then interact with biological targets. The molecular pathways involved may include signal transduction pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethyl-2-norbornyl)-2-propanone: Known for its use in perfumery and flavoring.
Methyl (3,3-dimethyl-2-norbornyl)oxoacetate: Another ester derivative with similar applications in fragrances and flavors
Uniqueness
(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-yl acetate stands out due to its specific structural features, which impart unique aromatic properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry .
Propiedades
Número CAS |
94201-13-5 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
[(E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11(10-18-12(2)17)5-8-15-13-6-7-14(9-13)16(15,3)4/h5,13-15H,6-10H2,1-4H3/b11-5+ |
Clave InChI |
VBKKLWIHWVSKFD-VZUCSPMQSA-N |
SMILES isomérico |
C/C(=C\CC1C2CCC(C2)C1(C)C)/COC(=O)C |
SMILES canónico |
CC(=CCC1C2CCC(C2)C1(C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


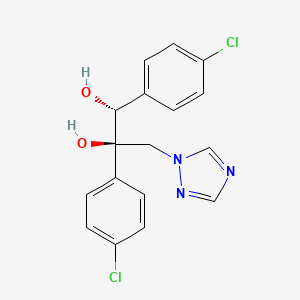
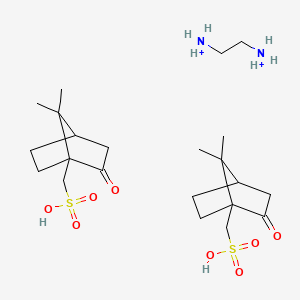
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)

![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)



